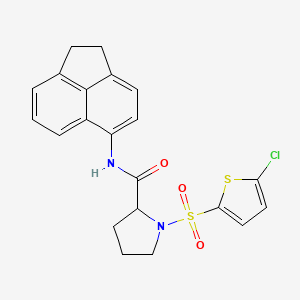

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S2/c22-18-10-11-19(28-18)29(26,27)24-12-2-5-17(24)21(25)23-16-9-8-14-7-6-13-3-1-4-15(16)20(13)14/h1,3-4,8-11,17H,2,5-7,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYSVHZXWSGGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide, identified by its CAS number 1101178-56-6, is a compound that has attracted attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on existing literature.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O4S2 |

| Molecular Weight | 490.0 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1101178-56-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts from commercially available precursors, with key steps including the formation of the pyrrolidine ring and subsequent sulfonylation using 5-chlorothiophenol.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential therapeutic applications. Here are some key areas of investigation:

Antimicrobial Activity

While sulfonamide-containing compounds are known for their antimicrobial properties, specific studies on this compound have not demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli . However, related compounds in the literature have shown varying degrees of antimicrobial efficacy.

Anti-inflammatory Properties

Similar sulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. For instance, a series of sulfonamide-containing compounds were found to block COX-2 in vitro and in vivo, suggesting potential anti-inflammatory properties . The structure of this compound may also contribute to similar effects.

Case Studies

A notable study highlighted the structure-activity relationship (SAR) within a class of sulfonamide derivatives that showed promising results in inhibiting COX enzymes. The identification of potent and selective inhibitors from this class indicates that modifications to the sulfonamide structure can enhance biological activity .

Research Findings

Recent studies have provided insights into the biological mechanisms associated with compounds similar to this compound:

- Inhibition of COX Enzymes : Compounds with similar structures have been shown to effectively inhibit COX enzymes, which are critical in mediating inflammatory responses.

- Potential Therapeutic Applications : The anti-inflammatory properties suggest potential applications in treating conditions like arthritis and other inflammatory diseases.

- Lack of Significant Antimicrobial Effects : Despite the potential for antimicrobial activity in related compounds, specific evaluations of this compound have not yielded significant results against major bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.